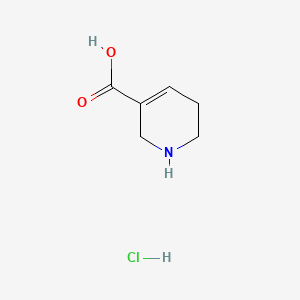

Guvacine Hydrochloride

Description

Propriétés

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNUNVVTHHKDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017446 | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6027-91-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guvacine Hydrochloride: A Technical Profile on its Selectivity for GABA Transporters GAT-1, GAT-2, and GAT-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Guvacine Hydrochloride for the γ-aminobutyric acid (GABA) transporters GAT-1, GAT-2, and GAT-3. This document summarizes key quantitative data, details common experimental methodologies for assessing transporter inhibition, and visualizes the fundamental mechanism of GABA reuptake.

Quantitative Selectivity Profile

This compound is a known inhibitor of GABA transporters and demonstrates a modest selectivity profile across the different subtypes. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies between transporter subtypes and species. The following table summarizes the available quantitative data for this compound's activity at human and rat GAT-1, GAT-2, and GAT-3.

| Transporter Subtype | Species | IC50 (μM) |

| GAT-1 | Human | 14[1][2][3][4][5] |

| Rat | 39[1][4][5][6] | |

| GAT-2 | Rat | 58[1][2][3][4][5][6] |

| GAT-3 | Human | 119[1][2][3][4][5] |

| Rat | 378[1][4][5][6] |

Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols: [³H]GABA Uptake Assay

The determination of IC50 values for GABA transporter inhibitors like this compound is commonly performed using a radioligand uptake assay, specifically the [³H]GABA uptake assay. This method measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter subtype.

Objective:

To determine the concentration of this compound required to inhibit 50% of the specific [³H]GABA uptake mediated by GAT-1, GAT-2, or GAT-3.

Materials:

-

Cell line stably or transiently expressing the human or rat GAT-1, GAT-2, or GAT-3 transporter (e.g., HEK293, CHO, or COS cells).

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

This compound.

-

Assay Buffer (e.g., HEPES-buffered saline).

-

Scintillation cocktail.

-

Microtiter plates (e.g., 24- or 96-well plates).

-

Liquid scintillation counter.

Methodology:

-

Cell Culture and Plating:

-

Culture the cells expressing the specific GAT subtype under standard conditions.

-

Plate the cells into microtiter plates at a suitable density and allow them to adhere and grow to form a confluent monolayer.

-

-

Assay Preparation:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a solution of [³H]GABA in the assay buffer at a concentration near its Km for the specific transporter subtype.

-

-

Inhibition Assay:

-

Wash the cell monolayers with assay buffer to remove the culture medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the uptake reaction by adding the [³H]GABA solution to each well.

-

Allow the uptake to proceed for a short, defined period (e.g., 10-20 minutes) during which uptake is linear.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the [³H]GABA solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

-

Lyse the cells using a suitable lysis buffer (e.g., a solution containing a detergent like SDS).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]GABA taken up by the cells.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent GAT inhibitor, or by using non-transfected cells) from the total uptake.

-

Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

GABA Reuptake Mechanism by GATs

The primary role of GAT-1, GAT-2, and GAT-3 is the reuptake of GABA from the synaptic cleft back into presynaptic neurons or surrounding glial cells. This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations. The transport is an active process, driven by the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients.

Caption: The GABA reuptake cycle mediated by GATs.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a GAT inhibitor involves a series of sequential steps, from cell preparation to data analysis.

References

- 1. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Guvacine from Areca catechu: A Technical Guide on its Discovery, Historical Background, and Pharmacological Significance

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a pyridine alkaloid derived from the seeds of the Areca catechu palm, represents a molecule of significant interest at the intersection of ethnobotany and modern neuroscience. Historically consumed by millions worldwide as part of the betel quid masticatory, the areca nut has been a cultural and social staple in Asia and the Pacific for millennia. The scientific investigation into its psychoactive properties in the late 19th century led to the isolation of several key alkaloids, including guvacine. This document provides a comprehensive technical overview of the discovery of guvacine, its historical context, physicochemical properties, and its primary mechanism of action as a γ-aminobutyric acid (GABA) reuptake inhibitor. Detailed experimental protocols for its isolation and functional characterization are provided, alongside quantitative data and pathway visualizations, to serve as a resource for ongoing research and drug development.

Historical Background of Areca catechu

The Areca catechu palm, native to the Philippines, has been cultivated for its seeds, the areca nut (or betel nut), for thousands of years.[1] Archaeological evidence suggests the practice of chewing areca nut dates back at least 4,000 years, with its use deeply integrated into social ceremonies, religious rituals, and traditional medicine across Southeast Asia, India, and the Pacific Islands.[2][3] The nut is typically chewed in a preparation known as betel quid, which commonly includes the leaf of the Piper betle vine and slaked lime (calcium hydroxide).[2] This combination facilitates the hydrolysis of esterified alkaloids like arecoline and guvacoline into their corresponding carboxylic acids, arecaidine and guvacine, respectively.

The psychoactive and stimulant effects of betel quid chewing are attributed to the rich alkaloid content of the areca nut. For centuries, the chemical basis for these effects was unknown. It was not until the late 19th century that European chemists began to systematically investigate the nut's composition. The pioneering work was conducted by the German pharmacist E. Jahns, who, between 1888 and 1891, successfully isolated the primary alkaloids from Areca catechu. He first reported the isolation of arecoline, and his subsequent work, published in 1891, documented the extraction of other key alkaloids, including arecaidine, guvacoline, and the secondary amine, guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid).[4]

Discovery and Isolation of Guvacine

The discovery of guvacine is credited to E. Jahns' systematic chemical analysis of areca nut components.[4] Following his initial success with arecoline, he employed acid-base extraction techniques, common for the era, to separate the different alkaloidal constituents. Guvacine was identified as a distinct chemical entity, a tetrahydropyridine derivative structurally related to nicotinic acid.[4]

Representative 19th-Century Isolation Protocol (Stas-Otto Method)

The core principle involves leveraging the differential solubility of alkaloids and their salts. Alkaloids exist in plants as salts (e.g., tannates, oxalates) and are water-soluble. By adding a base (e.g., lime, ammonia), the alkaloid salts are converted to free bases, which are generally soluble in organic solvents (like ether or chloroform) but not in water. This allows for their separation from water-soluble plant components.

A plausible workflow based on this method is as follows:

-

Preparation: Dried and powdered Areca catechu nuts are moistened and mixed with an alkali like calcium hydroxide (lime) or sodium carbonate to form a paste. This liberates the free alkaloid bases from their salt forms.

-

Solvent Extraction: The alkaline paste is then exhaustively extracted with a non-polar organic solvent, such as ether or chloroform, through a process like hot continuous percolation. This dissolves the free alkaloid bases along with other lipid-soluble materials.

-

Acidification: The resulting organic solvent extract is shaken vigorously with successive portions of a dilute mineral acid (e.g., sulfuric acid). This converts the alkaloid bases back into their salt forms (alkaloidal sulfates), which are soluble in the aqueous acid layer.

-

Separation: The immiscible aqueous and organic layers are separated. The impurities (fats, pigments) remain in the organic layer, while the alkaloidal salts are now in the purified aqueous solution.

-

Precipitation: The aqueous acid solution is made alkaline again with ammonia. This neutralizes the acid, converting the alkaloidal salts back to their free base forms, which are largely insoluble in water and precipitate out.

-

Collection & Crystallization: The crude alkaloid precipitate is collected by filtration, washed, and then further purified by recrystallization from a suitable solvent, such as water, to yield crystalline guvacine.

Quantitative Data Summary

Guvacine's properties have been well-characterized since its discovery. The following table summarizes key quantitative data for researchers.

| Parameter | Value | Source(s) |

| Chemical Identity | ||

| IUPAC Name | 1,2,5,6-Tetrahydro-3-pyridinecarboxylic acid | [4] |

| Molecular Formula | C₆H₉NO₂ | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| Concentration in Areca catechu | ||

| Content in Fresh Seeds | 0.19% - 0.72% | [5] |

| Content in Dried Products | 2.9 mg/g to 8.16 mg/g (Varies significantly) | [6] |

| Pharmacological Activity | ||

| IC₅₀ (Rat GAT-1) | 39 µM | |

| IC₅₀ (Rat GAT-2) | 58 µM | |

| IC₅₀ (Rat GAT-3) | 378 µM |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of guvacine required to inhibit 50% of GABA transport activity by the specified transporter subtype.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and functional analysis of guvacine based on modern laboratory techniques.

Protocol 1: Modern Isolation and Quantification of Guvacine

This protocol utilizes modern analytical techniques for efficient and precise quantification of guvacine from areca nut samples.

Objective: To extract and quantify guvacine from dried areca nut powder using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Dried, powdered areca nut samples

-

Deionized water

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Guvacine analytical standard

-

50 mL centrifuge tubes

-

Ultrasonic bath

-

Centrifuge (capable of 5000 r/min)

-

0.22 µm syringe filters

-

UPLC-MS/MS system with an Electrospray Ionization (ESI) source

Methodology:

-

Sample Preparation: Weigh 100 mg of finely crushed areca nut powder (passed through a 60-mesh sieve) into a 50 mL centrifuge tube.

-

Extraction: Add 40 mL of pure water to the tube. Perform ultrasonic extraction at 30°C for 40 minutes to facilitate the dissolution of alkaloids.

-

Centrifugation: Centrifuge the sample at 5000 r/min for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the aqueous supernatant. Repeat the extraction process (Steps 2-3) on the remaining pellet one more time to ensure complete extraction. Combine the supernatants from both extractions.

-

Filtration: Filter the combined supernatant through a 0.22 µm water filtration membrane to remove any remaining particulate matter before analysis.

-

UPLC-MS/MS Analysis:

-

Mobile Phase: Use water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

-

Column: Employ a suitable C18 reversed-phase column.

-

Gradient: Run a linear gradient elution program suitable for separating the areca alkaloids.

-

Detection: Operate the mass spectrometer in positive ion ESI mode. Monitor for the specific mass transition of guvacine. The precursor ion ([M+H]⁺) is m/z 128.1, and a primary product ion for quantification is m/z 99.1.[1]

-

-

Quantification: Prepare a standard curve using the guvacine analytical standard. Calculate the concentration of guvacine in the extracted samples by comparing their peak areas to the standard curve.

Protocol 2: In Vitro GABA Reuptake Inhibition Assay

This protocol details a cell-based assay to determine the inhibitory potency (IC₅₀) of guvacine on specific GABA transporter (GAT) subtypes.

Objective: To measure the IC₅₀ of guvacine for GAT-1, GAT-2, and GAT-3 using a [³H]GABA uptake assay in a heterologous expression system.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing a single rat GAT subtype (rGAT-1, rGAT-2, or rGAT-3).

-

Cell culture medium and reagents.

-

96-well cell culture plates.

-

Guvacine stock solution.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).

-

Scintillation fluid.

-

Microplate scintillation counter.

Methodology:

-

Cell Plating: Seed the HEK-293 cells expressing the target GAT subtype into a 96-well plate at a suitable density (e.g., 50,000 cells per well) and allow them to adhere overnight.

-

Preparation of Inhibition Curve: Prepare serial dilutions of guvacine in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM).

-

Pre-incubation with Inhibitor: Wash the cells with assay buffer. Add the various concentrations of guvacine to the wells. Include control wells with buffer only (for maximum uptake) and wells with a known potent GAT inhibitor (for non-specific uptake). Incubate for 20-30 minutes at room temperature.

-

Initiation of GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) mixed with unlabeled GABA to all wells to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for GABA transport into the cells. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well. Add scintillation fluid to the lysate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the CPM from the non-specific uptake control wells from all other measurements.

-

Normalize the data, setting the CPM from the buffer-only wells as 100% activity.

-

Plot the percent inhibition against the logarithm of guvacine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Mandatory Visualizations

Discovery Workflow of Guvacine```dot

Caption: Guvacine inhibits the GAT-1 transporter, increasing synaptic GABA levels.

References

- 1. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. Full text of "The dispensatory of the United States of America" [archive.org]

- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]

Guvacine: A Technical Guide to its Natural Sourcing, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine, a pyridine alkaloid naturally occurring in the nuts of the Areca catechu palm, has garnered significant interest in the scientific community for its potent and selective inhibition of the GABA transporter 1 (GAT-1).[1] As a key regulator of GABAergic neurotransmission, GAT-1 presents a valuable target for the development of novel therapeutics for neurological disorders. This technical guide provides an in-depth overview of the natural sources of Guvacine, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action.

Natural Source of Guvacine

The primary and exclusive natural source of Guvacine is the nut of the Areca catechu palm, commonly known as the areca nut or betel nut.[1][2] These nuts contain a variety of alkaloids, with Guvacine being one of the four major ones, alongside arecoline, arecaidine, and guvacoline.[3][4] The total alkaloid content in areca nuts typically ranges from 0.3% to 0.7% of the dry weight.

The concentration of individual alkaloids, including Guvacine, can vary depending on the maturity of the nut and the specific product. In many areca nut products, Guvacine is the most abundant alkaloid, with levels reported to range from 1.39 to 8.16 mg/g.

Extraction and Purification of Guvacine from Areca catechu

The extraction of Guvacine from areca nuts involves a multi-step process aimed at first isolating the total alkaloid content and then separating the individual alkaloids. Various methods have been employed, with acid-base extraction being a common foundational technique. For purification, chromatographic methods are indispensable.

Extraction Methods for Total Areca Alkaloids

Several methods can be employed to extract the total alkaloid content from areca nuts. These include:

-

Acid-Base Extraction: This classic method takes advantage of the basic nature of alkaloids. The general principle involves acidifying the plant material to form water-soluble alkaloid salts and then basifying the aqueous extract to liberate the free alkaloids, which can then be extracted into an organic solvent.

-

Solvent Extraction: Various organic solvents can be used to directly extract alkaloids from the plant material. Common solvents include methanol, ethanol, and chloroform.

-

Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to efficiently extract compounds with a limited amount of solvent.

-

Subcritical Water Extraction (SWE): A more modern and environmentally friendly technique that uses water at high temperatures and pressures to extract a range of compounds, including alkaloids. Optimal conditions for SWE of areca alkaloids have been reported as an extraction temperature of 110.87 °C, a liquid-to-solid ratio of 18.98:1, and an extraction time of 50.01 minutes.[5]

-

Ultrasound-Assisted Extraction: The use of ultrasound can enhance the efficiency of solvent extraction by disrupting cell walls and improving solvent penetration.

Experimental Protocol: Acid-Base Extraction of Total Areca Alkaloids

This protocol provides a general framework for the acid-base extraction of total alkaloids from Areca catechu nuts.

Materials:

-

Dried and powdered Areca catechu nuts

-

10% Hydrochloric Acid (HCl) or 5% Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Distilled water

-

pH meter or litmus paper

-

Separatory funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Acidification: Macerate the powdered areca nut material in the acidic solution (e.g., 10% HCl) for several hours or overnight. This will convert the alkaloids into their water-soluble salt forms.

-

Filtration: Filter the mixture to separate the solid plant material from the acidic aqueous extract containing the alkaloid salts.

-

Defatting (Optional): Wash the acidic extract with a nonpolar solvent like petroleum ether or hexane to remove fats and other non-alkaloidal lipids. Discard the organic layer.

-

Basification: Carefully add a base (e.g., ammonium hydroxide) to the aqueous extract until the pH is alkaline (pH 9-10). This will convert the alkaloid salts back to their free base form, which are generally less soluble in water.

-

Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel and extract multiple times with an organic solvent such as dichloromethane or chloroform. The free alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then concentrate the solvent using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of Guvacine using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating and purifying individual compounds from a mixture in larger quantities.[5] The following is a proposed protocol for the purification of Guvacine from the crude alkaloid extract.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

Mobile Phase and Gradient:

-

A common mobile phase for separating areca alkaloids is a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the different alkaloids based on their polarity.

Experimental Protocol:

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale HPLC system with a C18 column to optimize the mobile phase composition and gradient profile for the best separation of Guvacine from the other alkaloids. A typical analytical method might use a mobile phase of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B) with a linear gradient.[6]

-

Scale-Up to Preparative HPLC: Once an optimal analytical separation is achieved, scale up the method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

-

Fraction Collection: Monitor the elution of compounds using the UV detector. Collect the fractions corresponding to the peak of Guvacine.

-

Purity Analysis and Confirmation: Analyze the collected fractions using analytical HPLC or LC-MS/MS to confirm the purity of the isolated Guvacine.

-

Solvent Removal: Evaporate the solvent from the pure fractions to obtain the isolated Guvacine.

Table 1: Quantitative Data on Guvacine Content in Areca catechu

| Parameter | Value | Reference |

| Total Alkaloid Content in Areca Nut (dry weight) | 0.3% - 0.7% | [3] |

| Guvacine Content in various Areca Nut Products | 1.39 - 8.16 mg/g | [6] |

| Guvacine Content in Areca Nut Products | 0.028 - 1.184 mg/g |

Biological Activity of Guvacine: Inhibition of GABA Transporter 1 (GAT-1)

Guvacine's primary pharmacological action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[7] This reuptake process terminates GABAergic signaling.

GAT-1 Signaling Pathway and Inhibition by Guvacine

The GAT-1 transporter functions by co-transporting one molecule of GABA along with two sodium ions (Na⁺) and one chloride ion (Cl⁻) into the cell.[7] This process is driven by the electrochemical gradients of these ions. By inhibiting GAT-1, Guvacine prevents the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission results in an overall inhibitory effect on the central nervous system.

Experimental Workflow: GABA Uptake Inhibition Assay

To characterize the inhibitory activity of compounds like Guvacine on GAT-1, a GABA uptake assay is commonly performed. This assay measures the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.

Detailed Protocol: [³H]GABA Uptake Inhibition Assay

This protocol outlines a method for determining the inhibitory potency (IC₅₀) of Guvacine on GAT-1 expressed in a mammalian cell line.

Materials:

-

HEK293 cells stably or transiently expressing human GAT-1

-

Cell culture medium and supplements

-

Poly-D-lysine coated 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Guvacine stock solution

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell lysis buffer

Procedure:

-

Cell Culture and Plating: Culture HEK293-hGAT1 cells to ~80-90% confluency. Seed the cells onto poly-D-lysine coated 24-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Solutions: Prepare serial dilutions of Guvacine in KRH buffer. Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. The final concentration of GABA in the assay should be close to its Kₘ for GAT-1.

-

Pre-incubation: Aspirate the culture medium from the wells and wash the cells once with KRH buffer. Add the Guvacine dilutions or vehicle control to the respective wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiation of Uptake: Add the [³H]GABA/GABA solution to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes), during which GABA uptake will occur.

-

Termination of Uptake and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells, releasing the intracellular [³H]GABA.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-1 inhibitor or by using cells not expressing GAT-1) from the total uptake.

-

Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the Guvacine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of Guvacine.

-

Table 2: IC₅₀ Values of Guvacine for GABA Transporters

| Transporter | IC₅₀ (µM) | Reference |

| Human GAT-1 | 14 | [8] |

| Rat GAT-1 | 39 | [7] |

| Rat GAT-2 | 58 | [7] |

| Human GAT-3 | 119 | [8] |

| Rat GAT-3 | 378 | [7] |

| Human BGT-1 | 1870 | [8] |

Conclusion

Guvacine, sourced from the areca nut, stands out as a valuable pharmacological tool for studying the GABAergic system due to its potent and selective inhibition of GAT-1. The extraction and purification of Guvacine, while requiring careful optimization, can be achieved through a combination of acid-base extraction and preparative chromatographic techniques. Understanding its mechanism of action and having robust experimental protocols for its characterization are essential for researchers and drug development professionals seeking to explore its therapeutic potential. This guide provides a comprehensive foundation for further investigation into this promising natural compound.

References

- 1. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and pharmacodynamics of Guvacine Hydrochloride for researchers

An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of a Key GABA Uptake Inhibitor

Guvacine hydrochloride, an alkaloid derived from the nut of the Areca catechu palm, is a notable compound in neuropharmacological research.[1][2][3] It functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a valuable tool for studying the GABAergic system.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and professionals in drug development.

Pharmacodynamics: The Mechanism of Action

Guvacine's primary mechanism of action is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5][6] By blocking these transporters, guvacine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. It is important to note that guvacine is a specific GABA reuptake inhibitor and shows weak or no activity as a GABA receptor agonist.[3][7]

Guvacine exhibits modest selectivity for different subtypes of GABA transporters.[1][3] The inhibitory potency of this compound, as measured by IC50 values, varies across different species and transporter subtypes.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro inhibitory activity of this compound against various GABA transporters.

| Transporter Subtype | Species | IC50 (μM) | Reference |

| GAT-1 | Human | 14 | [1][3][8][9][] |

| GAT-1 | Rat | 39 | [1][2][3][8][9][11] |

| GAT-2 | Rat | 58 | [1][2][3][8][9][][11] |

| GAT-3 | Human | 119 | [1][3][8][9][] |

| GAT-3 | Rat | 378 | [1][2][3][8][9][11] |

| BGT-1 | Human | 1870 | [1][3][8][9][] |

Guvacine has also been shown to inhibit the uptake of GABA and β-alanine in different tissue preparations.

| Tissue | Substrate | IC50 (μM) | Reference |

| Cat Spinal Cord | GABA | 23 ± 2 | [3][9] |

| Cat Spinal Cord | β-alanine | 66 ± 11 | [3][9] |

| Rat Cerebral Cortex | GABA | 8 ± 1 | [3][9] |

| Rat Cerebral Cortex | β-alanine | 123 ± 28 | [3][9] |

| Rat Hippocampal Brain Slices | GABA | 10 | [4] |

Signaling Pathway of this compound

Caption: Mechanism of Guvacine HCl at a GABAergic synapse.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. However, some physical and chemical properties that influence its pharmacokinetic profile are known.

Solubility

The hydrochloride salt form of guvacine generally provides enhanced water solubility and stability compared to the free form.[2]

| Solvent | Concentration |

| Water | Soluble to 100 mM |

| DMSO | 16 mg/mL (97.79 mM) |

| PBS (pH 7.2) | 3 mg/mL |

| Ethanol | 0.5 mg/mL |

| DMF | 0.25 mg/mL |

Preclinical Research: In Vitro and In Vivo Models

This compound has been utilized in a variety of preclinical research settings to investigate the role of GABAergic neurotransmission.

In Vitro Studies

In vitro, the application of guvacine to brain slices has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without inducing a significant postsynaptic current itself.[8][12] This demonstrates its action in augmenting existing GABAergic signaling.

In Vivo Studies

In vivo studies in animal models have revealed several effects of guvacine administration.

| Animal Model | Dosing | Observed Effect | Reference |

| Mice | 50-100 mg/kg | Decreased spontaneous activity | [4] |

| Rat | Not specified | Decreased tail flick reaction time in a morphine analgesia model | [4] |

Experimental Protocols

A common application of guvacine in research is in GABA uptake assays to screen for and characterize other potential GAT inhibitors.

General Protocol for In Vitro GABA Uptake Assay

-

Cell Culture: Utilize human embryonic kidney cells (HEK-293) or other suitable cell lines stably expressing the desired GABA transporter subtype (e.g., mGAT1-4).[13]

-

Preparation: Plate the cells in 24-well plates and allow them to grow to a suitable confluency.

-

Washing and Equilibration: Wash the cells multiple times with a Hepes-buffered saline (HBS) solution (e.g., in mM: 150 NaCl, 20 Hepes, 1 CaCl2, 10 glucose, 5 KCl, 1 MgCl2; pH 7.4).[9] Allow the cells to equilibrate in the buffer at 37°C.[9]

-

Inhibitor Addition: Remove the equilibration buffer and add the test compounds, including guvacine as a positive control, dissolved in HBS to the wells.

-

Initiation of Uptake: Initiate the GABA uptake by adding a solution of radiolabeled [3H]GABA (e.g., final concentration of 50 nM) to each well.[9]

-

Termination and Lysis: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of [3H]GABA taken up by the cells using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of GABA uptake by the test compounds relative to control wells and determine IC50 values.

Experimental Workflow for a GABA Uptake Assay

Caption: A typical workflow for an in vitro GABA uptake assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medkoo.com [medkoo.com]

- 9. glpbio.com [glpbio.com]

- 11. Guvacine | CAS#:498-96-4 | Chemsrc [chemsrc.com]

- 12. medkoo.com [medkoo.com]

- 13. pubs.acs.org [pubs.acs.org]

The Impact of Guvacine Hydrochloride on Inhibitory Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrochloride, a competitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), plays a significant role in modulating inhibitory synaptic transmission. By blocking the reuptake of GABA from the synaptic cleft, Guvacine effectively increases the concentration and prolongs the presence of this primary inhibitory neurotransmitter. This guide provides an in-depth analysis of the core effects of this compound on inhibitory synaptic transmission, including its mechanism of action, expected quantitative effects on synaptic currents, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

Guvacine is a pyridine alkaloid naturally found in the nut of the Areca catechu palm.[1] As a hydrochloride salt, it is rendered more soluble for experimental applications. Its primary pharmacological action is the competitive inhibition of GABA transporters, with a notable selectivity for the GAT-1 subtype.[2] GABA transporters are crucial for maintaining the precise temporal and spatial dynamics of GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] By inhibiting GAT-1, this compound effectively enhances GABAergic signaling, a mechanism with significant therapeutic potential for conditions associated with GABAergic dysfunction, such as epilepsy.[3]

Mechanism of Action

The principal mechanism by which this compound influences inhibitory synaptic transmission is through the blockade of GAT-1. These transporters are located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells. Under normal physiological conditions, GAT-1 rapidly removes GABA from the synaptic cleft following its release, thereby terminating the inhibitory postsynaptic potential (IPSP).

By competitively binding to GAT-1, Guvacine prevents the reuptake of GABA. This leads to an accumulation of GABA in the synaptic cleft, where it can diffuse and activate postsynaptic GABAA receptors for a longer duration. This prolonged receptor activation is expected to alter the characteristics of inhibitory postsynaptic currents (IPSCs).

Expected Quantitative Effects on Inhibitory Synaptic Transmission

| Parameter | Expected Effect | Mechanism |

| Evoked IPSC Amplitude | No significant change or slight increase | The peak amplitude of an IPSC is primarily determined by the initial concentration of GABA released and the number of postsynaptic receptors. While prolonged GABA presence might lead to the recruitment of more distant receptors, a dramatic increase in the initial peak amplitude is not the primary expected effect of a reuptake inhibitor. |

| Evoked IPSC Decay Time | Significant increase (prolongation) | By blocking GABA reuptake, Guvacine allows GABA to remain in the synaptic cleft for a longer period, leading to a prolonged activation of GABAA receptors and a slower decay of the IPSC. Studies with other GAT-1 inhibitors like tiagabine have shown a significant prolongation of IPSC decay.[4][5] |

| Spontaneous IPSC Frequency | No significant change | The frequency of spontaneous IPSCs is primarily dependent on the probability of presynaptic vesicle release, a parameter not directly affected by the postsynaptic action of a GABA reuptake inhibitor.[6] |

| Spontaneous IPSC Amplitude | No significant change | Similar to evoked IPSCs, the amplitude of spontaneous IPSCs is mainly determined by the quantal size of GABA release and the number of postsynaptic receptors, which are not directly modulated by GAT-1 inhibition. |

| Tonic GABAergic Current | Increase | By increasing the ambient concentration of GABA in the extracellular space, Guvacine is expected to enhance the activation of extrasynaptic GABAA receptors, which are responsible for generating a persistent, or "tonic," inhibitory current.[7][8] |

Experimental Protocols

The following is a generalized, detailed protocol for investigating the effects of this compound on inhibitory synaptic transmission using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation

-

Anesthetize a rodent (e.g., a P14-P21 Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, and 2 CaCl2.

-

Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgSO4, and 2.5 CaCl2) at 32-34°C for at least 30 minutes to recover.

-

After the initial recovery period, maintain the slices at room temperature until use.

Whole-Cell Patch-Clamp Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

For recording IPSCs, use a high-chloride internal solution to increase the driving force for chloride ions, containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 10 Phosphocreatine (pH adjusted to 7.3 with KOH).

-

Establish a giga-ohm seal with the membrane of a target neuron and then rupture the patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs).

-

To isolate GABAA receptor-mediated currents, add antagonists for ionotropic glutamate receptors to the aCSF, such as 20 µM CNQX and 50 µM APV.

Drug Application and Data Acquisition

-

Record a stable baseline of sIPSC activity for 5-10 minutes.

-

Prepare a stock solution of this compound in water or a suitable solvent. Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).

-

Bath-apply the this compound-containing aCSF to the slice.

-

Record sIPSCs for at least 10-15 minutes in the presence of Guvacine to allow for the effect to stabilize.

-

Perform a washout by perfusing the slice with drug-free aCSF for 10-20 minutes to observe any reversal of the effect.

-

For evoked IPSCs (eIPSCs), place a stimulating electrode in a relevant afferent pathway and deliver brief electrical pulses to elicit synaptic responses.

-

Acquire data using a suitable patch-clamp amplifier and data acquisition software. Filter the data at 2-5 kHz and digitize at 10-20 kHz.

Data Analysis

-

Detect and analyze sIPSCs using a template-matching or threshold-detection algorithm in a suitable analysis software.

-

Measure the amplitude, frequency, and decay kinetics (e.g., by fitting a single or double exponential function to the decay phase) of sIPSCs before, during, and after Guvacine application.

-

For eIPSCs, average multiple sweeps and measure the peak amplitude and decay time constant.

-

To measure the tonic current, calculate the change in the holding current after the application of a GABAA receptor antagonist (e.g., bicuculline) in the presence and absence of Guvacine.

-

Perform appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed changes.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Guvacine HCl at a GABAergic synapse.

Experimental Workflow Diagram

Caption: Workflow for electrophysiological analysis.

Logical Relationship Diagram

Caption: Logical flow of Guvacine's effects.

Conclusion

This compound serves as a valuable pharmacological tool for the study of GABAergic neurotransmission. Its selective inhibition of GAT-1 provides a direct mechanism to enhance and prolong the action of synaptically released GABA. This guide has outlined the theoretical basis for its effects on inhibitory synaptic currents and provided a comprehensive framework for their experimental investigation. Further research utilizing such methodologies will be crucial to fully elucidate the therapeutic potential of GAT-1 inhibitors in a variety of neurological and psychiatric disorders.

References

- 1. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of GABA uptake inhibitors on posthypoxic myoclonus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different mechanisms regulate IPSC kinetics in early postnatal and juvenile hippocampal granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional GABA uptake at inhibitory synapses in CA1 of chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of Subsaturating GABA Concentrations to IPSCs in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA-Independent GABAA Receptor Openings Maintain Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating epilepsy models with Guvacine Hydrochloride

An In-depth Technical Guide: Investigating Epilepsy Models with Guvacine Hydrochloride

Introduction: Epilepsy and the GABAergic System

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive and synchronous electrical discharges in the brain.[1][2] A critical factor in maintaining neural equilibrium is the balance between excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA).[3] It plays a crucial role in counterbalancing neuronal excitation, and a disruption in this balance can lead to the hyperexcitable neuronal environment that facilitates seizures.[3][4]

Dysfunction in the GABAergic system is a central feature in the pathophysiology of many forms of epilepsy.[1] This can manifest through various mechanisms, including mutations in genes encoding GABA receptor subunits, reduced GABA synthesis, or loss of GABAergic interneurons.[1][5] Consequently, therapeutic strategies aimed at enhancing GABAergic inhibition are a cornerstone of epilepsy management.[1][6] One such strategy involves inhibiting the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. This compound is a key pharmacological tool used to investigate this mechanism.

This compound: A GABA Reuptake Inhibitor

Guvacine is a pyridine alkaloid naturally found in the nut of the Areca catechu tree.[7][8] Its primary pharmacological action is the inhibition of GABA transporters (GATs), the proteins responsible for clearing GABA from the extracellular space back into neurons and glial cells.[7][9][10] By blocking these transporters, Guvacine increases the synaptic concentration of GABA, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.[11]

Guvacine displays modest selectivity for different GABA transporter subtypes, with a preference for GAT-1.[7] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Inhibitory Potency (IC50) of Guvacine on Cloned GABA Transporters

| Transporter Subtype | Species | IC50 (μM) |

|---|---|---|

| GAT-1 | Human | 14 |

| GAT-1 | Rat | 39 |

| GAT-2 | Rat | 58 |

| GAT-3 | Human | 119 |

| GAT-3 | Rat | 378 |

| BGT-1 | Human | 1870 |

Data sourced from Selleck Chemicals.[7]

Visualizing the Mechanism of Action

The following diagram illustrates the GABAergic synapse and the mechanism by which this compound enhances inhibitory neurotransmission.

Caption: Mechanism of Guvacine HCl at a GABAergic synapse.

Experimental Protocols for Epilepsy Models

To evaluate the anticonvulsant potential of this compound, several well-established animal models of epilepsy are employed. These models are designed to replicate different types of human seizures.[12][13]

Chemically-Induced Acute Seizure Models

These models use chemical convulsants to induce seizures in otherwise healthy animals and are primarily used for initial screening.[14][15]

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Principle: PTZ is a non-competitive antagonist of the GABA-A receptor complex. This model is effective for identifying drugs that can treat myoclonic and absence seizures.[12][16]

-

Protocol:

-

Rodents (typically mice or rats) are divided into control (vehicle) and treatment groups (various doses of Guvacine HCl).

-

Guvacine HCl or vehicle is administered, commonly via intraperitoneal (i.p.) injection, 30-60 minutes prior to seizure induction.

-

A convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.) is administered.

-

Animals are immediately placed in an observation chamber and monitored for 30 minutes.

-

Endpoints Measured: Latency to the first myoclonic jerk, latency to generalized tonic-clonic (GTC) seizure, and the percentage of animals in each group that exhibit GTC seizures are recorded.

-

-

-

Maximal Electroshock (MES) Seizure Model

-

Principle: This test induces a generalized tonic-clonic seizure via electrical stimulation of the brain. It is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.[12][14]

-

Protocol:

-

Animals are grouped and pre-treated with Guvacine HCl or vehicle.

-

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[14]

-

The presence or absence of the tonic hind-limb extension (THLE) phase of the seizure is recorded.

-

Endpoint Measured: The primary endpoint is the percentage of animals in each treatment group protected from THLE.

-

-

Electrically-Induced Chronic Epilepsy Model

Chronic models are developed to study the process of epileptogenesis and to test drugs against seizures in an already epileptic brain.

-

Kindling Model

-

Principle: Kindling involves the repeated application of an initially sub-convulsive electrical or chemical stimulus, which leads to a progressive intensification of seizure activity, culminating in a generalized seizure.[17] This models the development of temporal lobe epilepsy.

-

Protocol:

-

Surgery: Rats have an electrode surgically implanted into a specific brain region, such as the amygdala.

-

Stimulation: After recovery, a daily, brief, low-intensity electrical stimulus is applied.

-

Seizure Scoring: Seizure severity is scored after each stimulation using a standardized scale (e.g., Racine's scale, from Stage 1: facial clonus to Stage 5: rearing and falling with GTC).

-

Fully Kindled State: An animal is considered "fully kindled" after exhibiting several consecutive Stage 5 seizures.

-

Drug Testing: Once fully kindled, the animal is pre-treated with Guvacine HCl or vehicle before stimulation to assess the drug's ability to suppress the established seizure.

-

Endpoints Measured: Seizure stage, seizure duration, and the duration of the afterdischarge (the epileptiform activity recorded on EEG after the stimulus ends).

-

-

Generalized Experimental Workflow

The following diagram outlines a typical workflow for a preclinical study investigating the anticonvulsant effects of a compound like this compound.

Caption: Standard workflow for preclinical anticonvulsant drug screening.

Presentation of Quantitative Data

The following tables illustrate the typical format for presenting quantitative results from the experimental models described. The data shown are representative examples of expected outcomes for an effective GABA reuptake inhibitor.

Table 2: Representative Efficacy of this compound in the PTZ-Induced Seizure Model

| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to GTC Seizure (s) | Protection from GTC Seizures (%) |

|---|---|---|---|

| Vehicle | - | 125 ± 15 | 0% |

| Guvacine HCl | 10 | 210 ± 22* | 30% |

| Guvacine HCl | 30 | 350 ± 31** | 70% |

*Statistically significant difference from vehicle is denoted by p<0.05 and p<0.01.

Table 3: Representative Efficacy of this compound in the Maximal Electroshock (MES) Model

| Treatment Group | Dose (mg/kg, i.p.) | Protection from Tonic Hind-Limb Extension (%) |

|---|---|---|

| Vehicle | - | 0% |

| Guvacine HCl | 30 | 20% |

| Guvacine HCl | 100 | 60% |

Table 4: Representative Efficacy of this compound in the Amygdala-Kindled Rat Model

| Treatment Group | Dose (mg/kg, i.p.) | Mean Seizure Stage (Racine Scale) | Mean Seizure Duration (s) |

|---|---|---|---|

| Vehicle | - | 4.8 ± 0.2 | 85 ± 9 |

| Guvacine HCl | 10 | 3.1 ± 0.4* | 42 ± 7* |

| Guvacine HCl | 30 | 1.5 ± 0.5** | 15 ± 5** |

*Statistically significant difference from vehicle is denoted by p<0.05 and p<0.01.

Conclusion

This compound serves as an invaluable pharmacological tool for the preclinical investigation of epilepsy. Its mechanism as a GABA reuptake inhibitor, primarily targeting GAT-1, allows researchers to probe the role of the GABAergic system in seizure generation and propagation.[7][9] While it is an experimental compound with no approved clinical indication, its use in established animal models like the PTZ, MES, and kindling tests provides critical insights into the potential of GAT inhibition as an anticonvulsant strategy.[8] Studies utilizing Guvacine help to elucidate the complex pathophysiology of epilepsy and contribute significantly to the discovery and development of novel, more effective antiepileptic drugs that target the GABAergic system.

References

- 1. defeatingepilepsy.org [defeatingepilepsy.org]

- 2. Frontiers | GABAA signaling, focal epileptiform synchronization and epileptogenesis [frontiersin.org]

- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations affecting GABAergic signaling in seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defects at the crossroads of GABAergic signaling in generalized genetic epilepsies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 15. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]

- 16. criver.com [criver.com]

- 17. Animal models for screening of antiepileptic drugs & | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Guvacine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guvacine hydrochloride, an alkaloid derived from the nut of the Areca catechu tree, is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3][4] It functions by blocking GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic neurotransmission.[3][5] This document provides detailed protocols for in vitro studies of this compound, focusing on its primary mechanism of action.

Mechanism of Action

Guvacine competitively inhibits GABA transporters, with varying affinities for different subtypes.[6] The primary targets are the GAT-1, GAT-2, and GAT-3 transporters located on the presynaptic neuronal membrane and surrounding glial cells.[2][3] By blocking these transporters, Guvacine prevents the reuptake of GABA from the synaptic cleft, prolonging its presence and activity at postsynaptic GABA receptors.[3][5] It displays modest selectivity for GAT-1 over other subtypes.[1][7]

Data Presentation: Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various GABA transporters.

| Target Transporter | Species | IC₅₀ Value (µM) | Reference |

| GAT-1 | Human (hGAT-1) | 14 | [1][7] |

| GAT-1 | Rat (rGAT-1) | 39 | [1][2][7] |

| GAT-2 | Rat (rGAT-2) | 58 | [1][2][7] |

| GAT-3 | Human (hGAT-3) | 119 | [1][7] |

| GAT-3 | Rat (rGAT-3) | 378 | [1][2][7] |

| BGT-1 | Human (hBGT-1) | 1870 | [1][7] |

| GABA Uptake | Rat Cerebral Cortex | 8 ± 1 | [7] |

| GABA Uptake | Rat Hippocampal Slices | 10 | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is readily soluble in aqueous solutions.

-

Reagents: this compound (M.Wt: 163.6), sterile deionized water or Phosphate-Buffered Saline (PBS).

-

Procedure:

-

To prepare a 100 mM stock solution, dissolve 16.36 mg of this compound in 1 mL of sterile water or PBS.

-

Vortex briefly to ensure complete dissolution.

-

The solution can be stored at -20°C for up to one month.[1] Aliquot to avoid repeated freeze-thaw cycles.[1]

-

For cell-based assays, further dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer.

-

Protocol for GABA Uptake Inhibition Assay

This protocol is designed to measure the inhibition of GABA uptake in a cell-based system using radiolabeled GABA.[7]

Materials:

-

Cells expressing the GABA transporter of interest (e.g., HEK293-GAT1)

-

24-well cell culture plates

-

Hepes-Buffered Saline (HBS): 150 mM NaCl, 20 mM HEPES, 1 mM CaCl₂, 10 mM glucose, 5 mM KCl, 1 mM MgCl₂, pH 7.4

-

This compound (serial dilutions)

-

[³H]GABA (Tritiated GABA)

-

Unlabeled GABA (for determining non-specific uptake)

-

Cell lysis buffer (0.05% sodium deoxycholate / 0.1 N NaOH)

-

Scintillation cocktail and counter

Workflow Diagram:

Procedure:

-

Cell Culture: Seed cells (e.g., HEK293-GAT1) in 24-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation: On the day of the experiment, wash the cells three times with pre-warmed HBS (37°C).[7]

-

Equilibration: Add 450 µL of HBS to each well and allow the plates to equilibrate on a 37°C slide warmer for 10 minutes.[7]

-

Compound Addition: Remove the HBS and add 450 µL of HBS containing the desired concentrations of this compound. For control wells, add HBS alone (total uptake) or 1 mM unlabeled GABA (non-specific uptake).[7]

-

Initiate Uptake: Start the transport reaction by adding 50 µL of [³H]GABA solution to each well (final concentration ~50 nM).[7]

-

Incubation: Incubate the plates at 37°C for 10 minutes.[7]

-

Termination: Rapidly terminate the uptake by washing the plates three times with ice-cold HBS.[7]

-

Cell Lysis: Solubilize the cells by adding 250 µL of lysis buffer to each well.[7]

-

Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and determine the radioactivity using a scintillation counter.[7]

-

Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (wells with 1 mM unlabeled GABA) from the total uptake. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol for Cell Viability (MTT) Assay

This assay is a crucial control to ensure that the observed effects of this compound are due to specific transporter inhibition and not general cytotoxicity.

Materials:

-

Cells used in the primary assay

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (matching the concentrations used in the uptake assay) for the same duration as the primary experiment. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant decrease in viability would indicate cytotoxicity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Standard Operating Procedure for Guvacine Hydrochloride in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine hydrochloride is an alkaloid derived from the nut of the Areca catechu palm, commonly known as the betel nut.[1][2][3] It functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft.[4][5] This inhibition leads to an increase in the extracellular concentration of GABA, potentiating its inhibitory effects on neurotransmission. This compound exhibits modest selectivity for different GAT subtypes.[1] Due to its ability to modulate GABAergic signaling, this compound is a valuable tool in neuroscience research, particularly in studies related to epilepsy, anxiety, and other neurological disorders.

Data Presentation

The inhibitory activity of this compound on various GABA transporters is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the transporter activity.

| Transporter | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 14 | [1] |

| GAT-1 | Rat | 39 | [1] |

| GAT-2 | Rat | 58 | [1] |

| GAT-3 | Human | 119 | [1] |

| GAT-3 | Rat | 378 | [1] |

| BGT-1 | Human | 1870 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][6]

-

Water-based Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Add sterile, deionized water to achieve the desired concentration (e.g., 10 mM).

-

Vortex until fully dissolved.

-

Sterile filter the solution using a 0.22 µm syringe filter.

-

Store aliquots at -20°C.

-

-

DMSO-based Stock Solution:

Cell Culture Protocols

a. SH-SY5Y Human Neuroblastoma Cell Culture

The SH-SY5Y cell line is a commonly used model for neuronal studies.

-

Media and Reagents:

-

Growth Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.

-

-

Procedure:

-

Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the growth medium, wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at the desired density (e.g., 1 x 10^4 cells/cm^2).

-

b. Primary Cortical Neuron Culture

Primary neurons provide a more physiologically relevant model for studying neuronal function.

-

Media and Reagents:

-

Dissection Medium: Hibernate-E medium supplemented with 2% B-27.

-

Digestion Solution: Papain (20 U/mL) in Hibernate-E without Ca2+.

-

Culture Medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, and 1% Penicillin-Streptomycin.

-

Poly-D-Lysine coated culture vessels.

-

-

Procedure:

-

Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.

-

Mince the tissue and digest with papain solution for 20-30 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the pellet in culture medium and count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on Poly-D-Lysine coated plates or coverslips at a density of 2.5 x 10^5 cells/cm^2.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.

-

[³H]GABA Uptake Assay

This assay measures the inhibition of GABA uptake by this compound.

-

Materials:

-

Cells expressing GABA transporters (e.g., HEK293 cells transfected with GAT subtypes or primary neurons).

-

24-well plates.

-

Hepes-Buffered Saline (HBS): 150 mM NaCl, 20 mM HEPES, 1 mM CaCl2, 10 mM glucose, 5 mM KCl, 1 mM MgCl2, pH 7.4.

-

[³H]GABA (radiolabeled GABA).

-

Unlabeled GABA.

-

This compound.

-

Lysis Buffer: 0.05% sodium deoxycholate/0.1 N NaOH.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Seed cells in a 24-well plate and grow to confluency.

-

Wash the cells three times with HBS and equilibrate at 37°C for 10 minutes.

-

Remove the medium and add 450 µL/well of HBS containing different concentrations of this compound. For non-specific uptake control, add 1 mM unlabeled GABA.

-

Initiate the transport by adding 50 µL/well of [³H]GABA solution (final concentration of 50 nM).

-

Incubate the plate at 37°C for 10 minutes.

-

Rapidly wash the cells three times with ice-cold HBS.

-

Lyse the cells by adding 250 µL/well of Lysis Buffer.

-

Neutralize an aliquot of the lysate with 1 N HCl and determine the radioactivity by scintillation counting.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

-

Materials:

-

Cells of interest (e.g., SH-SY5Y or primary neurons).

-

96-well plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC Staining)

This assay determines if this compound induces apoptosis.

-

Materials:

-

Cells of interest.

-

6-well plates.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Visualizations

Caption: Mechanism of action of this compound at the GABAergic synapse.

Caption: General experimental workflow for studying this compound in cell culture.

Caption: Putative signaling pathway affected by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inosine and guanosine preserve neuronal and glial cell viability in mouse spinal cord cultures during chemical hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Measuring Extracellular GABA with Microdialysis Using Guvacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction